molecular formula C19H38ClN2O+ B075197 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride CAS No. 1301-19-5

1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride

Cat. No. B075197
CAS RN: 1301-19-5
M. Wt: 346.97876
InChI Key: RHYNLNLSZMGAIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride, also known as C14-IME, is a cationic surfactant that has been used in various applications such as oilfield drilling, corrosion inhibition, and antimicrobial agents. This compound has gained interest in scientific research due to its unique chemical structure and potential biological activity.

Mechanism Of Action

The mechanism of action of 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride is not fully understood, but it is believed to disrupt the cell membrane of microorganisms, leading to cell death. Additionally, 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.

Biochemical And Physiological Effects

1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride has been shown to have low toxicity and is considered safe for use in various applications. However, it can cause skin and eye irritation if not handled properly. In vitro studies have shown that 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride can interact with proteins and lipids in cell membranes, leading to changes in membrane fluidity and permeability.

Advantages And Limitations For Lab Experiments

1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride has several advantages for use in lab experiments, including its low toxicity and ability to penetrate cell membranes. However, it can be difficult to work with due to its hydrophobic nature and tendency to form aggregates in aqueous solutions. Additionally, the potential for 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride to interact with proteins and lipids in cell membranes can complicate experimental results.

Future Directions

There are several potential future directions for research on 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride. One area of interest is the development of 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride-based drug delivery systems for cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride and its potential interactions with cell membranes. Finally, there is potential for 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride to be used in other applications such as food preservation and water treatment.

Synthesis Methods

The synthesis of 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride involves the reaction of tridecylamine and 2-methyl-2-oxazoline in the presence of hydrochloric acid. The resulting product is then purified using a series of extraction and filtration steps. This synthesis method has been optimized to produce high yields of pure 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride.

Scientific Research Applications

1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride has been extensively studied for its potential biological activity. It has been shown to have antimicrobial properties against a wide range of bacteria and fungi. Additionally, 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride has been investigated as a potential drug delivery system due to its ability to penetrate cell membranes. This compound has also been studied for its potential use in cancer therapy.

properties

CAS RN

1301-19-5

Product Name

1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride

Molecular Formula

C19H38ClN2O+

Molecular Weight

346.97876

IUPAC Name

2-(2-methyl-1-tridecylimidazole-1,3-diium-2-yl)ethanol;chloride

InChI

InChI=1S/C19H37N2O.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-16-21-17-15-20-19(21,2)14-18-22;/h15,17,22H,3-14,16,18H2,1-2H3;1H/q+1;

InChI Key

RHYNLNLSZMGAIC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC[N+]1=CC=[NH+]C1(C)CCO.[Cl-]

Canonical SMILES

CCCCCCCCCCCCC[N+]1=CC=[NH+]C1(C)CCO.[Cl-]

Origin of Product

United States

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